
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
カタログ番号 B2526619
CAS番号:
1185468-78-3
分子量: 347.28
InChIキー: XNKJTACVNPOSIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound used in scientific research. It is a piperazine derivative that has been shown to have potential as a therapeutic agent.
科学的研究の応用
Pharmacological Effects and Applications
- Anxiolytic and Sedative Properties : Compounds like hydroxyzine, which shares structural components with piperazine derivatives, are prescribed primarily for the treatment of anxiety and as sedatives. These compounds induce a calming effect in anxious and psychoneurotic individuals without impairing mental acuity, suggesting potential applications in psychological disorders (Johnson, 1982).
- HIV-1 Protease Inhibition : Research on metabolites of L-735,524, a piperazine derivative, demonstrates the compound's potent inhibitory effects on the human immunodeficiency virus type 1 protease, indicating its usefulness in antiviral therapy (Balani et al., 1995).
- Serotonin Receptor Antagonism : Compounds targeting 5-HT(1A) receptors, such as certain piperazine derivatives, are explored for their potential in treating anxiety and mood disorders. This includes their occupancy and tolerability at various doses in clinical settings, highlighting their application in psychiatric treatment (Rabiner et al., 2002).
Metabolic Insights and Toxicology
- Metabolic Profiling and Elimination : Studies on the metabolism of zipeprol, a piperazine derivative, in humans and animals reveal that it is metabolized primarily through N-dealkylation, oxidation, hydroxylation, and methylation. This metabolic understanding is crucial for developing drugs with favorable pharmacokinetic profiles (Constantin & Pognat, 1978).
- New Psychoactive Substances (NPS) Risks : Research into novel psychoactive substances, such as MT-45 (a piperazine derivative), highlights the importance of understanding the toxicological profiles of new drugs. This includes potential adverse effects like hearing loss and unconsciousness, underscoring the need for safety assessments in drug development (Helander et al., 2014).
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-2-10-21-13-16(20)12-18-6-8-19(9-7-18)15-5-3-4-14(17)11-15;/h2-5,11,16,20H,1,6-10,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJTACVNPOSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCN(CC1)C2=CC(=CC=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

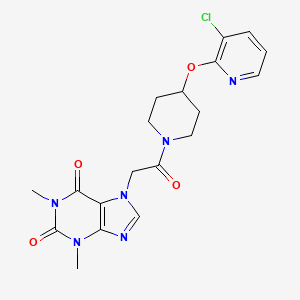
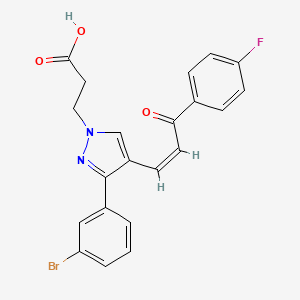
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)



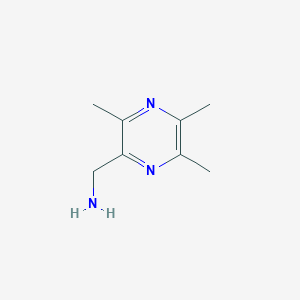
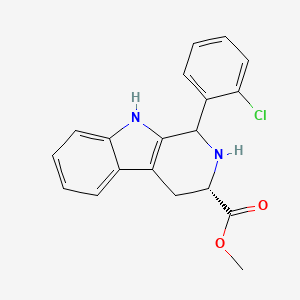
![9-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine](/img/structure/B2526552.png)
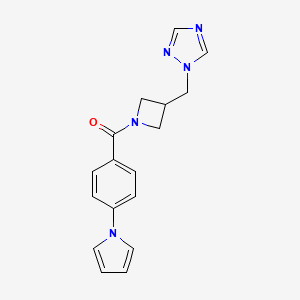
![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)
![methyl 2-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2526556.png)

